Molecular weight and formula of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
Molecular weight and formula of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a substituted heterocyclic compound featuring a pyrazole core. The pyrazole motif is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This guide provides a detailed overview of the molecular characteristics of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, including its chemical formula and molecular weight, and explores its potential relevance in drug discovery and development by examining related compounds.
Molecular and Physicochemical Properties
The foundational step in understanding any compound for research and development is to ascertain its precise molecular and physicochemical properties.
Chemical Structure and Formula
The chemical structure of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is derived from a 1,5-dimethyl-1H-pyrazole core with an ethyl acetate substituent at the 4-position. The 1,5-dimethyl-1H-pyrazole base has the chemical formula C₅H₈N₂ and a molecular weight of 96.13 g/mol .[3][4]
Based on the IUPAC name, the structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A methyl group is attached to the nitrogen at position 1, and another methyl group is at position 5. The ethyl acetate group is linked via its methylene carbon to the carbon at position 4 of the pyrazole ring.
From this structure, the molecular formula is determined to be C₁₀H₁₆N₂O₂ .
Molecular Weight
The molecular weight of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is calculated from its molecular formula:
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Carbon: 10 atoms × 12.011 g/mol = 120.11 g/mol
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Hydrogen: 16 atoms × 1.008 g/mol = 16.128 g/mol
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Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol
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Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol
Molecular Weight: 196.24 g/mol
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | Calculated |
| Molecular Weight | 196.24 g/mol | Calculated |
| IUPAC Name | Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate | - |
| Core Structure | 1,5-dimethyl-1H-pyrazole | [3][4][5] |
Synthesis and Methodologies
While a specific, documented synthesis for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is not prevalent in the literature, a plausible synthetic route can be extrapolated from established methods for preparing substituted pyrazole acetic acid derivatives.[6][7] A common approach involves the cyclocondensation reaction to form the pyrazole ring, followed by functionalization at the C4 position.
Potential Synthetic Pathway
A logical approach to the synthesis of the target compound could involve the following key steps:
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Formation of a 1,3-dicarbonyl compound: This would serve as a precursor for the pyrazole ring.
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Cyclocondensation with a substituted hydrazine: Reaction of the dicarbonyl compound with methylhydrazine would lead to the formation of the 1-methyl-5-methyl-pyrazole ring.
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Functionalization at the C4 position: The pyrazole ring can be functionalized at the 4-position through various methods, such as Vilsmeier-Haack formylation, followed by conversion of the formyl group to an acetic acid moiety.[6][7]
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Esterification: The final step would be the esterification of the resulting pyrazole acetic acid with ethanol to yield Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.
The diagram below illustrates a generalized workflow for the synthesis of pyrazole-4-acetic acid derivatives.
Caption: A plausible synthetic workflow for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.
Biological and Pharmacological Context
The interest in pyrazole derivatives within drug discovery is significant. The substituted pyrazole scaffold is a key component in a number of approved drugs and investigational compounds.
Relevance of the Pyrazole Core
The pyrazole nucleus is known to be a versatile scaffold in medicinal chemistry, with derivatives reported to possess a broad range of biological activities, including:
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Anti-inflammatory and Analgesic: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.
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Anticancer: Various substituted pyrazoles have been investigated for their cytotoxic effects against different cancer cell lines.[8]
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Antimicrobial: Pyrazole derivatives have shown activity against a range of bacteria and fungi.[2]
Potential Applications in Drug Development
Given the established biological activities of many pyrazole derivatives, Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate could be a candidate for screening in various therapeutic areas. The ethyl acetate moiety may influence the compound's solubility and cell permeability, potentially making it a suitable lead for further optimization.
Conclusion
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a heterocyclic compound with a calculated molecular formula of C₁₀H₁₆N₂O₂ and a molecular weight of 196.24 g/mol . While direct experimental data for this specific molecule is limited, its structural similarity to other biologically active pyrazole derivatives suggests its potential as a compound of interest for further investigation in medicinal chemistry and drug discovery. The synthetic pathways established for related pyrazole-4-acetic acids provide a solid foundation for its potential laboratory synthesis. Future research into this and similar molecules could uncover novel therapeutic applications.
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